(E)-2-phenyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)ethenesulfonamide
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Overview
Description
(E)-2-phenyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)ethenesulfonamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a phenyl group, a tetrahydronaphthalenyl moiety, and an ethenesulfonamide functional group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-phenyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)ethenesulfonamide typically involves a multi-step process:
Formation of the Tetrahydronaphthalene Core: The initial step involves the hydrogenation of naphthalene to produce 5,6,7,8-tetrahydronaphthalene. This reaction is usually carried out under high pressure and temperature in the presence of a suitable catalyst such as palladium on carbon (Pd/C).
Introduction of the Phenyl Group: The next step involves the Friedel-Crafts alkylation of the tetrahydronaphthalene with benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to introduce the phenyl group.
Formation of the Ethenesulfonamide Group: The final step involves the reaction of the intermediate product with ethenesulfonyl chloride in the presence of a base such as triethylamine (TEA) to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-2-phenyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
(E)-2-phenyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)ethenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of (E)-2-phenyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)ethenesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s structural features allow it to fit into the active sites of these targets, influencing their function and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(E)-2-phenyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)ethenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethenesulfonamide group differentiates it from other compounds with similar cores, providing unique opportunities for chemical modifications and applications.
Properties
IUPAC Name |
(E)-2-phenyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)ethenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c20-22(21,14-13-15-7-2-1-3-8-15)19-18-12-6-10-16-9-4-5-11-17(16)18/h1-3,6-8,10,12-14,19H,4-5,9,11H2/b14-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMAJNGNZMRTDS-BUHFOSPRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NS(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C=CC=C2NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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